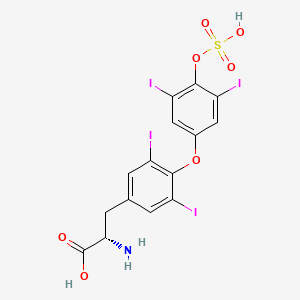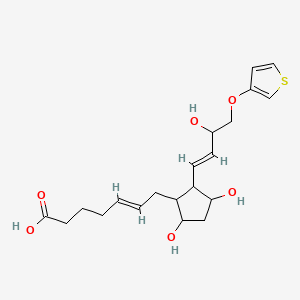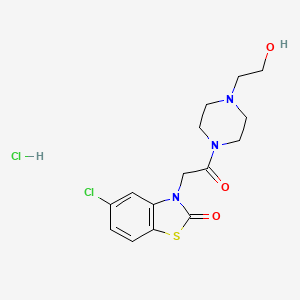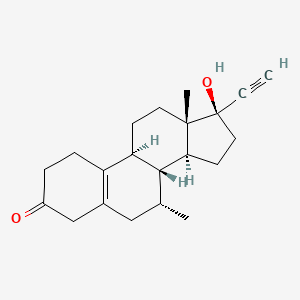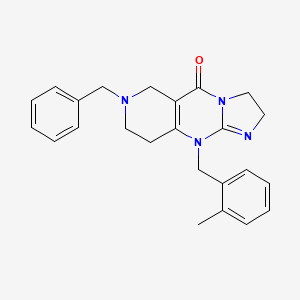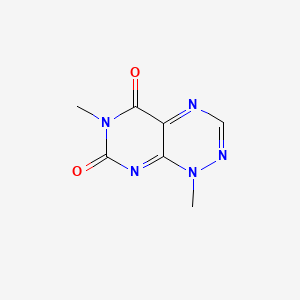
Toxoflavina
Descripción general
Descripción
La toxoflavina es una fitotoxina producida por diversas bacterias, incluidas Burkholderia glumae y Burkholderia gladioli . Es conocida por su papel en la causación de enfermedades en plantas, como la pudrición del grano de arroz y la marchitez en muchos cultivos de campo . La this compound también presenta propiedades antibióticas y actúa como un indicador de pH, cambiando de color a diferentes niveles de pH .
Aplicaciones Científicas De Investigación
La toxoflavina tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La toxoflavina ejerce sus efectos interfiriendo con varios procesos celulares. Se une a dianas moleculares específicas, como los iones manganeso (II) en el sitio activo de las enzimas, e interrumpe su función . En el caso de la inhibición de IRE1α, la this compound causa inhibición oxidativa al oxidar los residuos de cisteína conservados en el sitio activo de la enzima . Esto lleva a la inhibición de la actividad de la enzima y a los efectos celulares subsiguientes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The toxoflavin biosynthetic gene cluster contains a tox operon composed of five genes, toxABCDE . ToxB is predicted to encode a GTP cyclohydrolase II, which is the first enzyme (RibA) in riboflavin biosynthesis . ToxE is also homologous to RibD, the bifunctional deaminase/reductase acting on the RibA product . This suggests that toxoflavin and riboflavin biosynthesis share the first two steps in their respective biosyntheses .
Cellular Effects
Toxoflavin has been reported to possess antitumor activity . A series of toxoflavin analogs were synthesized, among which D43 displayed a significant dose-dependent inhibitory effect on the proliferation of TNBC cells . The accumulation of unfolded and misfolded proteins in the ER lumen, a condition called ER stress, affects various signaling processes, such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .
Molecular Mechanism
Toxoflavin is found to be a potent IRE1 RNase inhibitor . In molecular docking experiments, the binding of toxoflavin with IRE1α was affirmed, and its binding site was predicted, suggesting that the structure of toxoflavin itself participates in the inhibition of IRE1α .
Temporal Effects in Laboratory Settings
Toxoflavin causes time- and reducing reagent-dependent irreversible inhibition on IRE1 . This suggests that the effects of toxoflavin can change over time in laboratory settings.
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of toxoflavin in animal models, toxoflavin analog D43 has shown a significant dose-dependent inhibitory effect on the proliferation of TNBC cells .
Metabolic Pathways
Toxoflavin and riboflavin biosynthesis share the first two steps in their respective biosyntheses . This suggests that toxoflavin is involved in similar metabolic pathways as riboflavin.
Subcellular Localization
Given its role as an IRE1 RNase inhibitor, it may be localized to the endoplasmic reticulum where IRE1 is found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El paso inicial en la biosíntesis está catalizado por la GTP ciclohidrolasa II, codificada por toxB, que convierte el GTP en un precursor de la toxoflavina . Los pasos subsiguientes implican una serie de reacciones enzimáticas que conducen a la formación de this compound.
Métodos de Producción Industrial: La producción industrial de this compound se lleva a cabo típicamente utilizando fermentación bacteriana. Burkholderia glumae se cultiva en condiciones controladas para producir this compound, que luego se extrae y purifica para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: La toxoflavina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en presencia de oxígeno y un agente reductor como el ditiotreitol.
Reducción: También puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Reducción: Se utilizan agentes reductores específicos para las reacciones de reducción.
Sustitución: Se pueden utilizar varios reactivos según la sustitución deseada.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de diferentes derivados oxidados .
Comparación Con Compuestos Similares
La toxoflavina es estructural y funcionalmente similar a otros antibióticos de 7-azapteridina, como la fervenulina y la reumicina . La this compound es única en su doble papel como fitotoxina y antibiótico. A diferencia de la fervenulina y la reumicina, que son principalmente conocidas por sus propiedades antibióticas, la this compound también es un factor clave de virulencia en los patógenos vegetales .
Compuestos Similares:
- Fervenulina
- Reumicina
Las propiedades únicas de la this compound la convierten en un compuesto valioso para la investigación y las aplicaciones industriales, particularmente en los campos de la agricultura y la medicina.
Propiedades
IUPAC Name |
1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRAIAQIAUZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861658 | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-82-2 | |
| Record name | Xanthothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toxoflavin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


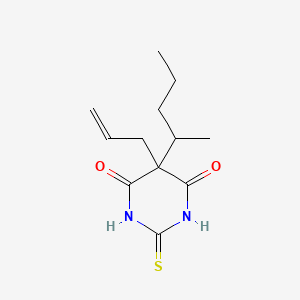

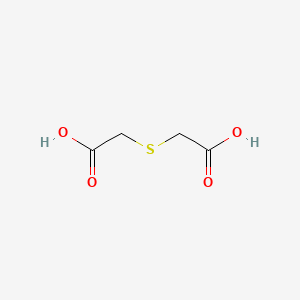

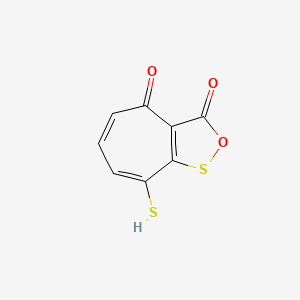



![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)
